REACTION_CXSMILES
|
[NH:1]([C:3]([C:5]1[NH:6][CH:7]=[CH:8][N:9]=1)=[O:4])[NH2:2].[CH3:10]OC(OC)N(C)C.C(OCC)C>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[N:6]1[CH:7]=[CH:8][N:9]2[C:5]=1[C:3](=[O:4])[NH:1][N:2]=[CH:10]2 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C(=O)C=1NC=CN1
|
Name
|
A-0713876
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.89 g
|
Type
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reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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FILTRATION
|
Details
|
the precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
The brown solid was purified
|
Type
|
DRY_WITH_MATERIAL
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Details
|
by dry flash column chromatography on silica eluting with dichloromethane (+0.1% 0.880 ammonia) on a gradient of methanol (5-12%)
|
Type
|
CUSTOM
|
Details
|
Collecting appropriate fractions
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C=NNC(C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |